molecular formula C16H18N8OS B2778829 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide CAS No. 1797356-89-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2778829
CAS No.: 1797356-89-8
M. Wt: 370.44
InChI Key: KWMMIJCPQSTCSD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The piperidine-4-carboxamide group is linked to the pyrimidine ring, while the amide nitrogen is bonded to a 3-methylisothiazol-5-yl group.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS/c1-11-6-15(26-22-11)21-16(25)12-2-4-23(5-3-12)13-7-14(19-9-18-13)24-10-17-8-20-24/h6-10,12H,2-5H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMMIJCPQSTCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide is a novel synthetic molecule that incorporates several biologically active moieties. Its structure features a triazole and pyrimidine core, both of which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H15N7O Molecular Weight 269 31 g mol \text{C}_{13}\text{H}_{15}\text{N}_{7}\text{O}\quad \text{ Molecular Weight 269 31 g mol }

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for antifungal and anticancer properties, triazoles can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
  • Pyrimidine Structure : This moiety is crucial in nucleic acid synthesis and has been implicated in various therapeutic areas including antiviral and anticancer activities.
  • Isothiazole Group : Exhibits antimicrobial and anti-inflammatory properties, enhancing the overall bioactivity of the compound.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing triazole and isothiazole rings demonstrate significant antimicrobial effects. In vitro studies have shown promising results against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Anticancer Properties

The incorporation of the triazole and pyrimidine moieties has been linked to cytotoxic effects on cancer cell lines. For instance:

  • A study reported that derivatives of triazole exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .

Anti-inflammatory Effects

Compounds with isothiazole structures have been documented to possess anti-inflammatory properties. The presence of this group in our compound suggests potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A derivative similar to the target compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability, particularly with an IC50 value of 27.3 μM against T47D breast cancer cells .
  • Antimicrobial Efficacy : In a comparative study, various triazole derivatives were screened for antibacterial activity. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC Value
AnticancerHCT-1166.2 μM
MCF-727.3 μM
AntimicrobialStaphylococcus aureus4–8 μg/mL
Escherichia coli4–8 μg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements—pyrimidine, triazole, piperidine, and isothiazole moieties—are shared with other heterocyclic derivatives. Below is a detailed comparison based on synthesis, structural features, and inferred biological relevance:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications/SAR Insights Synthesis Yield/Notes Reference
Target Compound Pyrimidine 6-(1H-1,2,4-triazol-1-yl), N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide Inferred kinase inhibition (structural analogy) Not reported in evidence N/A
4i () Pyrimidin-2(1H)-one Coumarin-3-yl, 4,5-dihydro-1H-tetrazol-5-yl, phenylpyrazolyl Anticancer/antimicrobial (coumarin derivatives) Yield not specified; purified via chromatography
4j () Pyrimidin-2-thione Coumarin-3-yl, thioxo group, tetrazolyl-phenylpyrazolyl Enhanced bioavailability (thione group) Yield not specified
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () 1,2,3-Triazole 6-Chloropyridyl, ethoxymethyleneamino, ethyl carboxylate Agrochemical (insecticidal/nematocidal activity) 75% yield; crystallized from acetone/petroleum ether

Key Structural and Functional Differences

Triazole Substitution :

  • The target compound contains a 1,2,4-triazole , whereas ’s analog uses a 1,2,3-triazole . The latter is associated with agrochemical activity due to electron delocalization and hydrogen-bonding stability . The 1,2,4-triazole in the target may enhance metabolic stability in pharmaceuticals .
  • Bond Lengths : In , shortened C–N bonds (1.348–1.366 Å) indicate conjugation, which may enhance reactivity. Similar effects are expected in the target compound’s triazole-pyrimidine system .

Pyrimidine vs. Coumarin Derivatives: Compounds 4i and 4j () replace pyrimidine with coumarin, a scaffold known for fluorescence and antimicrobial properties. The target’s pyrimidine core is more typical of kinase inhibitors (e.g., imatinib analogs) .

Piperidine vs. In contrast, 4i/4j use flexible tetrazolyl linkers, which may reduce selectivity .

Biological Activity :

  • ’s triazole-pyridyl compound exhibits agrochemical activity, while coumarin derivatives (4i/4j ) are linked to anticancer effects. The target’s isothiazole group (a bioisostere for thiazole) suggests possible antibacterial or anti-inflammatory applications, though direct data are lacking .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what experimental conditions are critical for yield optimization?

The synthesis involves multi-step reactions, starting with coupling the pyrimidine-triazole core to the piperidine scaffold, followed by amide bond formation with the 3-methylisothiazole moiety. Critical steps include:

  • Nucleophilic substitution for pyrimidine functionalization (e.g., using 4-chloropyrimidine with 1H-1,2,4-triazole under K₂CO₃ catalysis) .
  • Amide coupling via carbodiimide reagents (e.g., EDCI/HOBt) to link the piperidine-carboxylic acid to 3-methylisothiazol-5-amine .
  • Strict temperature control (0–5°C during coupling) and inert atmospheres (N₂/Ar) to prevent oxidation of the isothiazole ring .

Q. What analytical techniques are essential for structural characterization and purity assessment?

  • NMR spectroscopy : Key signals include the pyrimidine C-H (δ 8.6–9.2 ppm), triazole protons (δ 8.1–8.5 ppm), and piperidine carboxamide (δ 2.4–3.1 ppm) .
  • LCMS/HPLC : Monitor molecular ion peaks (e.g., [M+H]⁺) and purity (>98% by reverse-phase HPLC) .
  • Elemental analysis : Validate C, H, N composition (e.g., theoretical vs. experimental %C: 55.2 vs. 54.9) .
Technique Critical Data Points Reference
1H^1H NMR (DMSO-d6)δ 8.7 (pyrimidine-H), δ 8.3 (triazole-H)
LCMSm/z 426.2 [M+H]⁺, tR_R = 6.7 min

Q. Which structural features are hypothesized to drive its biological activity?

  • The 1,2,4-triazole-pyrimidine core may act as a kinase-binding motif via hydrogen bonding with ATP-binding pockets .
  • The 3-methylisothiazole group enhances lipophilicity, potentially improving membrane permeability .
  • The piperidine-carboxamide linker provides conformational flexibility for target engagement .

Q. What in vitro assays are typically used for initial biological screening?

  • Kinase inhibition assays : IC50_{50} determination against kinases (e.g., EGFR, Aurora A) .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility/stability : PBS (pH 7.4) and simulated gastric fluid studies .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced pyrimidine substitution efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve amide coupling yields .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., hydrolyzed carboxamide) and adjust protecting groups .

Q. How to resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if IC50_{50} values conflict with cellular activity .
  • Metabolic stability testing : Check for cytochrome P450-mediated degradation in liver microsomes .
  • Structural analogs : Synthesize derivatives to isolate contributions of specific moieties (e.g., isothiazole vs. thiazole) .

Q. What computational strategies predict target binding modes and SAR trends?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonding with triazole) .
  • MD simulations : Assess piperidine flexibility in aqueous vs. membrane-bound environments .
  • QSAR modeling : Correlate substituent electronegativity with IC50_{50} values .

Q. How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : Rapid hydrolysis in acidic conditions (t1/2_{1/2} < 1h at pH 2) due to isothiazole ring instability .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the triazole group .
Condition Degradation Pathway Half-Life Reference
pH 7.4 (37°C)Amide hydrolysis48h
UV light (254 nm)Triazole ring cleavage6h

Q. What experimental designs support structure-activity relationship (SAR) studies?

  • Fragment-based design : Replace piperidine with azetidine or morpholine to probe steric effects .
  • Bioisosteric replacement : Substitute 3-methylisothiazole with 5-methyloxazole to assess electronic contributions .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted degradation .

Q. How to integrate high-throughput screening with synthesis optimization?

  • Automated parallel synthesis : Use Chemspeed or Unchained Labs platforms to generate 50–100 analogs/week .
  • Machine learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent, catalyst) .

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